molecular formula C49H30N6Na6O23S6 B1141301 hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate CAS No. 202983-32-2

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

Cat. No.: B1141301
CAS No.: 202983-32-2
M. Wt: 1401.1
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF279 involves multiple steps, starting from the appropriate naphthalene derivatives. The key steps include:

Industrial Production Methods

Industrial production of NF279 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

NF279 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

NF279 has a wide range of applications in scientific research, including:

    Chemistry: Used as a selective antagonist in studies involving P2X1 receptors.

    Biology: Employed in experiments to understand the role of P2X1 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions involving P2X1 receptor dysregulation.

    Industry: Utilized in the development of new drugs targeting P2X1 receptors

Mechanism of Action

NF279 exerts its effects by selectively binding to and inhibiting P2X1 receptors. This inhibition prevents the activation of these receptors by adenosine triphosphate (ATP), thereby blocking the downstream signaling pathways. The compound also interferes with the functional engagement of CCR5 and CXCR4 by the HIV-1 envelope protein, making it a dual HIV-1 coreceptor inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NF279

NF279 is unique due to its high selectivity for P2X1 receptors and its dual role as an HIV-1 coreceptor inhibitor. This makes it a valuable tool in both receptor studies and HIV research .

Properties

IUPAC Name

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMCMLNRWDKUDB-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H30N6Na6O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does NF279 interact with P2X1 receptors?

A2: NF279 acts as a potent and selective antagonist of P2X1 receptors, effectively blocking their activation by ATP. This interaction prevents the influx of cations like calcium, ultimately inhibiting downstream signaling pathways associated with P2X1 receptor activation. [, ]

Q2: Does NF279 exhibit any agonistic activity on P2X1 receptors?

A3: While primarily classified as an antagonist, some studies suggest that NF279 may exert partial agonistic effects on P2X1 receptors under certain conditions, particularly at lower concentrations. []

Q3: Does NF279 interact with other P2X receptor subtypes?

A4: Yes, NF279 has been shown to inhibit other P2X receptor subtypes, including P2X2, P2X3, and P2X7, although its potency and selectivity for these subtypes are lower compared to P2X1. [, , ]

Q4: Does NF279 interact with targets beyond P2X receptors?

A5: Research suggests that NF279 can also affect non-purinergic targets. For instance, it has been shown to interfere with HIV-1 fusion by blocking virus-coreceptor interactions, specifically by antagonizing the signaling function of chemokine receptors CCR5 and CXCR4. [] Furthermore, NF279 can inhibit the binding of TIMP-3 to LRP1, increasing extracellular TIMP-3 levels and offering potential for treating osteoarthritis. []

Q5: What are the downstream effects of NF279-mediated P2X1 receptor antagonism in a physiological context?

A6: NF279's actions are context-dependent. For example, in the context of HIV-1 infection, NF279 inhibits viral fusion and replication. [, ] In the renal system, NF279 has been shown to inhibit pressure-induced afferent arteriolar autoregulatory responses by blocking P2X1 receptors on preglomerular microvascular smooth muscle cells. [, , ]

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